molecular formula C13H11F2NO B8272870 2-[(2,5-Difluorophenyl)-hydroxymethyl]-4-methylpyridine

2-[(2,5-Difluorophenyl)-hydroxymethyl]-4-methylpyridine

Cat. No.: B8272870
M. Wt: 235.23 g/mol
InChI Key: PJNIKPACBABIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-Difluorophenyl)-hydroxymethyl]-4-methylpyridine is a useful research compound. Its molecular formula is C13H11F2NO and its molecular weight is 235.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11F2NO

Molecular Weight

235.23 g/mol

IUPAC Name

(2,5-difluorophenyl)-(4-methylpyridin-2-yl)methanol

InChI

InChI=1S/C13H11F2NO/c1-8-4-5-16-12(6-8)13(17)10-7-9(14)2-3-11(10)15/h2-7,13,17H,1H3

InChI Key

PJNIKPACBABIME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(C2=C(C=CC(=C2)F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere, a tetrahydrofuran solution (1.5 ml, 3 mmol) of isopropylmagnesium chloride was added dropwise to a tetrahydrofuran (2 ml) solution of 2-bromo-4-methylpyridine (334 μl, 3 mmol) under ice cooling and the mixture was stirred at room temperature for 60 minutes. Under ice cooling, 2,5-difluorobenzaldehyde (328 μl, 3 mmol) was added dropwise to the resulting brown solution. The temperature of the reaction mixture was raised gradually to room temperature. To the reaction mixture was added a saturated aqueous solution of ammonium chloride, followed by extraction with ethyl acetate. After drying the solvent, the residue obtained by concentration under reduced pressure was purified by silica gel chromatography (hexane:ethyl acetate=5:1), whereby the title compound (456 mg, 65%) was obtained as needle crystals.
Quantity
328 μL
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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334 μL
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2 mL
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1.5 mL
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solvent
Reaction Step Three

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